6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione
Beschreibung
6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Eigenschaften
Molekularformel |
C14H15ClN2S |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C14H15ClN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7- |
InChI-Schlüssel |
JWDMHKYRSRSABC-FPLPWBNLSA-N |
Isomerische SMILES |
CC1(C=C(NC(=S)N1)/C=C\C2=CC=CC=C2Cl)C |
Kanonische SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or alkoxides.
Addition: The double bond in the ethenyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE include other pyrimidine derivatives with different substituents. For example:
2-CHLORO-4,6-DIMETHYLPYRIMIDINE: Lacks the ethenyl and thione groups, making it less versatile in chemical reactions.
4,6-DIMETHYL-2-THIOURACIL: Contains a thione group but lacks the chlorophenyl and ethenyl groups, limiting its applications.
6-ETHYL-2-THIOURACIL: Similar to 4,6-dimethyl-2-thiouracil but with an ethyl group instead of a methyl group, offering different reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
